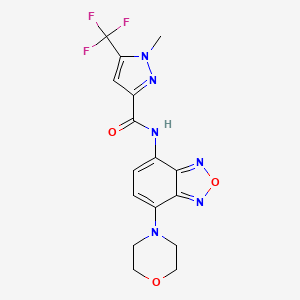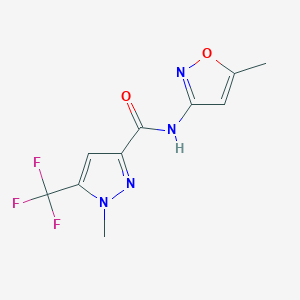![molecular formula C16H14F2N4OS B4336197 5-cyclopropyl-7-(difluoromethyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4336197.png)
5-cyclopropyl-7-(difluoromethyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Übersicht
Beschreibung
5-Cyclopropyl-7-(difluoromethyl)-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are heterocyclic aromatic compounds known for their diverse biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction conditions often require the use of acetic acid or trifluoroacetic acid to achieve the desired substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of catalysts and specific solvents may also be employed to enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the parent compound, often with different functional groups attached to the pyrazolo[1,5-a]pyrimidine core.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe to study biological systems and as a potential inhibitor of certain enzymes.
Medicine: It has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: It can be used in the development of new materials and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biological effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
5-Cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-yl][2-(3-fluorophenyl)-1-pyrrolidinyl]methanone
Uniqueness: This compound is unique in its specific substitution pattern and the presence of the thienylmethyl group, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4OS/c17-15(18)13-6-11(9-3-4-9)20-14-7-12(21-22(13)14)16(23)19-8-10-2-1-5-24-10/h1-2,5-7,9,15H,3-4,8H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNWBLMGLKSCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC(=NN3C(=C2)C(F)F)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-dihydro-1H-indol-1-yl[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methanone](/img/structure/B4336119.png)

![N-[3-(AMINOCARBONYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-1-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4336130.png)

![N-[1-(1-adamantyl)propyl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4336136.png)

![N-[3-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1,3-DIMETHYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4336141.png)
![N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4336153.png)
![[5-(4-FLUOROPHENYL)-7-(1,1,2,2,2-PENTAFLUOROETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL](2-METHYL-2,3-DIHYDRO-1H-INDOL-1-YL)METHANONE](/img/structure/B4336156.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4336169.png)
![[5-CYCLOPROPYL-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL][4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B4336174.png)
![5-cyclopropyl-7-(difluoromethyl)-N-(1,2,3,4-tetrahydro-1-naphthalenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4336176.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4336182.png)
![N-[1-(1-adamantyl)propyl]-5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4336184.png)
